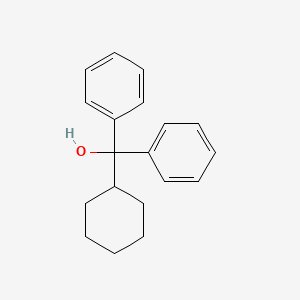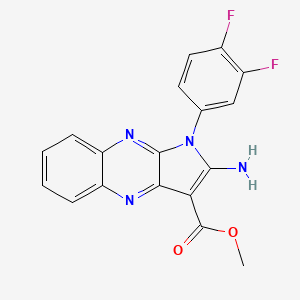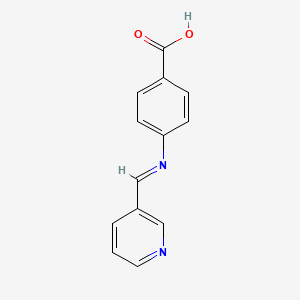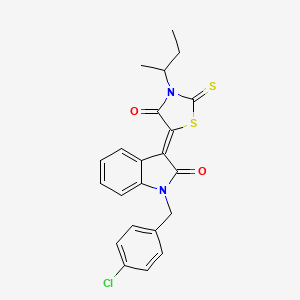
Diphenyl-cyclohexyl-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl-diphenyl-methanol is an organic compound with the molecular formula C19H22O It is a secondary alcohol characterized by a cyclohexyl group and two phenyl groups attached to a central carbon atom
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexyl-diphenyl-methanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reagent concentrations to achieve high yields.
Industrial Production Methods
In industrial settings, cyclohexyl-diphenyl-methanol is often produced using catalytic hydrogenation of cyclohexyl-diphenyl-ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the ketone group to a hydroxyl group, resulting in the formation of cyclohexyl-diphenyl-methanol.
化学反応の分析
Types of Reactions
Cyclohexyl-diphenyl-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form cyclohexyl-diphenyl-ketone.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert cyclohexyl-diphenyl-ketone back to cyclohexyl-diphenyl-methanol.
Substitution: Substitution reactions often involve the use of halogenating agents, such as thionyl chloride (SOCl2), to replace the hydroxyl group with a halogen atom.
Major Products Formed
The major products formed from these reactions include cyclohexyl-diphenyl-ketone (oxidation), cyclohexyl-diphenyl-methanol (reduction), and cyclohexyl-diphenyl-chloride (substitution).
科学的研究の応用
Cyclohexyl-diphenyl-methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: Cyclohexyl-diphenyl-methanol is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of cyclohexyl-diphenyl-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes.
類似化合物との比較
Cyclohexyl-diphenyl-methanol can be compared with other similar compounds, such as diphenylmethanol and cyclohexylmethanol. While diphenylmethanol contains two phenyl groups attached to a central carbon atom, cyclohexylmethanol has a cyclohexyl group and a hydroxyl group attached to a central carbon atom. The presence of both cyclohexyl and diphenyl groups in cyclohexyl-diphenyl-methanol makes it unique and imparts distinct chemical and physical properties.
List of Similar Compounds
- Diphenylmethanol
- Cyclohexylmethanol
- Cyclohexyl-diphenyl-ketone
- Cyclohexyl-diphenyl-chloride
特性
CAS番号 |
4404-61-9 |
|---|---|
分子式 |
C19H22O |
分子量 |
266.4 g/mol |
IUPAC名 |
cyclohexyl(diphenyl)methanol |
InChI |
InChI=1S/C19H22O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18,20H,3,8-9,14-15H2 |
InChIキー |
LRWTTZKTXXYPNP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B11966948.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966956.png)


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966971.png)

![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)
![isopropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966992.png)
![2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11966998.png)



![Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene](/img/structure/B11967022.png)
